2-(Pyrrolidine-1-sulfonyl)phenol
Overview
Description
2-(Pyrrolidine-1-sulfonyl)phenol is an organic compound with the molecular formula C10H13NO3S It features a phenol group substituted with a pyrrolidine-1-sulfonyl group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to have target selectivity . For instance, SB-269970, a compound with a pyrrolidine ring, acts as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7) .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidine-1-sulfonyl)phenol typically involves the reaction of phenol with pyrrolidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidine-1-sulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfonyl-substituted quinones.
Reduction: Formation of 2-(Pyrrolidine-1-sulfanyl)phenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Pyrrolidine-1-sulfonyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and used in medicinal chemistry.
Pyrrolidine-2-one: Another pyrrolidine derivative with significant pharmacological properties.
Pyrrolidine-2,5-diones: Used in the synthesis of various bioactive molecules.
Uniqueness: 2-(Pyrrolidine-1-sulfonyl)phenol is unique due to the combination of the sulfonyl and phenol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQKOCRHCYTYLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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